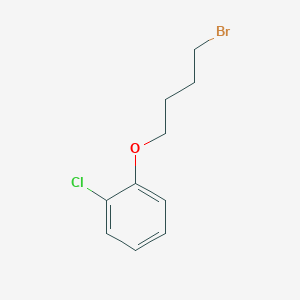

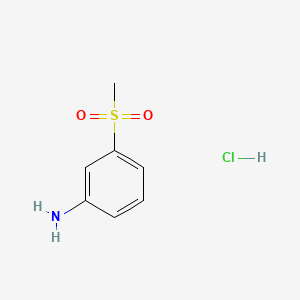

Ethyl 3-chloro-4-fluorobenzoylformate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions starting from substituted benzoic acids. For instance, 3-chloro-4-fluorobenzoylthiourea was synthesized from 3-chloro-4-fluorobenzoic acid through chlorination and acylation reactions . Similarly, ethyl (Z)-3-amino-2-cyano-3-(4-fluorophenyl)acrylate was prepared by reacting an ethyl ester with 4-chlorobenzoyl chloride . These methods suggest that the synthesis of Ethyl 3-chloro-4-fluorobenzoylformate could potentially involve similar steps of functional group transformations and coupling reactions.

Molecular Structure Analysis

The molecular structure of compounds related to Ethyl 3-chloro-4-fluorobenzoylformate is characterized by the presence of chloro and fluoro substituents on aromatic rings, which can influence the overall geometry and electronic distribution of the molecule. For example, the dihedral angle between the chlorobenzene and fluorobenzene rings in one of the synthesized compounds was found to be 66.18°, indicating a non-planar arrangement . Such structural features are important as they can affect the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of compounds similar to Ethyl 3-chloro-4-fluorobenzoylformate can be inferred from the reactions they undergo. For instance, the formation of benzoylthiourea derivatives involves the reaction of an isosulfocyanic ester with an amine . The presence of electron-withdrawing groups such as chloro and fluoro on the benzoyl ring can make these compounds more reactive towards nucleophilic attack, which is a key step in many synthetic transformations.

Physical and Chemical Properties Analysis

While the physical and chemical properties of Ethyl 3-chloro-4-fluorobenzoylformate are not directly reported, the properties of structurally related compounds provide some insights. These compounds often exhibit solid-state properties stabilized by hydrogen bonding interactions, as seen in the crystal structure of a related compound . The presence of halogen substituents can also influence properties such as melting point, solubility, and stability. The spectroscopic characterization, including IR and NMR, is typically used to confirm the structure of these compounds .

Safety and Hazards

While specific safety data for Ethyl 3-chloro-4-fluorobenzoylformate is not available in the search results, general safety measures should be taken while handling it. These include avoiding dust formation, avoiding breathing in mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name |

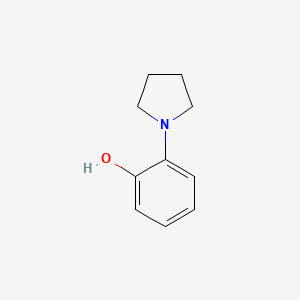

ethyl 2-(3-chloro-4-fluorophenyl)-2-oxoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClFO3/c1-2-15-10(14)9(13)6-3-4-8(12)7(11)5-6/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVOGFBWMHITCTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC(=C(C=C1)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374500 |

Source

|

| Record name | Ethyl 3-chloro-4-fluorobenzoylformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

845790-53-6 |

Source

|

| Record name | Ethyl 3-chloro-4-fluoro-α-oxobenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=845790-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-chloro-4-fluorobenzoylformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 845790-53-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.